3,4-Dichlorobenzoate
Description
Significance of Halogenated Aromatic Compounds in Environmental Systems
Halogenated aromatic compounds (HACs) represent a large and varied group of chemicals that are a significant source of environmental pollution. scirp.orgresearchgate.net These compounds, which include substances like chlorinated and brominated biphenyls, naphthalenes, dibenzodioxins, and dibenzofurans, are widespread environmental contaminants. nih.gov Their presence in the environment is a cause for concern due to their potential toxicity and resistance to degradation. scirp.orgacs.org The stability of these compounds is attributed to the resonance energy and the inertness of their carbon-halogen, carbon-hydrogen, and carbon-carbon bonds. scirp.org This resistance to breakdown often leads to their accumulation in sediments and living organisms. scirp.org
The introduction of halogen atoms, such as chlorine or bromine, into an aromatic ring structure alters the electronic and steric properties of the original molecule, often making it more resistant to microbial attack. researchgate.netnih.gov Generally, the more halogen substituents a ring contains, the more resistant it is to decomposition. nih.gov The position and number of these halogen atoms significantly influence the chemical's behavior and fate in living systems. nih.gov Due to their stability and resistance to both chemical and biological degradation, many of these compounds can be widely disseminated in the environment. researchgate.net Atmospheric transport is a primary route for the global distribution of semi-volatile halogenated aromatics. rsc.org The primary method of their removal from the atmosphere is through oxidation by hydroxyl radicals. rsc.org
Overview of 3,4-Dichlorobenzoate as a Model Xenobiotic
This compound (3,4-DCBA) serves as a significant model molecule for studying the degradation of recalcitrant chloroaromatic xenobiotics. nih.govresearchgate.net Xenobiotics are chemical substances found within an organism that are not naturally produced or expected to be present within the organism. Chloroaromatic compounds, including 3,4-DCBA, are a major concern as environmental pollutants. scirp.orgnih.gov 3,4-DCBA is a product formed from the cometabolism of certain polychlorinated biphenyls (PCBs), such as 3,4-dichloro-substituted tetrachlorobiphenyls, by some bacteria. nih.govasm.org
The study of 3,4-DCBA degradation provides valuable insights into the bioremediation of sites contaminated with these persistent pollutants. nih.govontosight.ai For instance, research has investigated the degradation of 3,4-DCBA in various bioreactor systems, including coupled aerobic-anaerobic biofilm reactors, to enhance its breakdown. nih.govresearchgate.net The ability of certain microorganisms to utilize 3,4-DCBA as a sole source of carbon and energy has been a key area of research. researchgate.net For example, Corynebacterium jeikeium has been shown to degrade 3,4-DCBA, with optimal conditions for this process being identified. researchgate.net The study of such organisms and their enzymatic pathways is crucial for developing effective strategies to clean up environments contaminated with chloroaromatic compounds. ontosight.airesearchgate.net
Historical Context of Research on Dichlorobenzoate Degradation
Research into the bacterial degradation of monoaromatic compounds dates back several decades. nih.gov Early studies established that adding chlorinated substituents to an aromatic ring increases its resistance to microbial breakdown. nih.gov The ability of bacteria to degrade chlorobenzoates has been a significant area of focus, with 3-chlorobenzoate (B1228886) (3-CBA) often used as a model compound to understand the microbial decomposition of chloroaromatics and the enzymes involved. nih.gov The investigation into the degradation of dichlorobenzoates, such as 2,4-dichlorobenzoate (B1228512) and this compound, has built upon this foundational knowledge. creative-enzymes.comnih.govethz.ch
Early research focused on isolating and characterizing bacterial strains capable of degrading various chlorobenzoic acids (CBAs). researchgate.net Some studies demonstrated that certain microbial strains could grow on a range of mono- and dihalogenated CBAs. researchgate.net The discovery of different catabolic pathways, such as the chlorocatechol ortho-ring fission pathway and the 3-chlorobenzoate 3,4-(4,5)-dioxygenase pathway, has been crucial in understanding how these compounds are broken down. nih.gov Gene probes for these pathways have been used to study microbial populations in contaminated environments. nih.gov The cometabolism of dichlorobenzoates, where the degradation occurs in the presence of another growth-supporting substrate, has also been a significant area of investigation. oup.comnih.gov For example, Acinetobacter sp. strain 4-CB1 was found to cometabolize 3,4-DCBA in the presence of 4-chlorobenzoate (B1228818). oup.comnih.gov
The table below summarizes key research findings on the degradation of various dichlorobenzoate isomers by different microorganisms.
| Dichlorobenzoate Isomer | Microorganism(s) | Key Research Finding | Reference |
|---|---|---|---|
| This compound | Corynebacterium jeikeium | Can be used as a sole carbon and energy source; degradation involves a 1,2-dioxygenase and ortho ring-cleavage. | researchgate.net |
| This compound | Acinetobacter sp. strain 4-CB1 | Cometabolized in the presence of 4-chlorobenzoate, forming 3-chloro-4-hydroxybenzoate. | oup.comnih.gov |
| 2,4-Dichlorobenzoate | Corynebacterium sepedonicum KZ-4 | Degradation involves reductive dechlorination to 4-chlorobenzoate, followed by hydrolytic dechlorination. | wur.nl |
| 2,6-Dichlorobenzoate | Aminobacter sp. MSH1 | Mineralized via 2,6-dichlorobenzamide (B151250) (BAM) and 2,6-dichlorobenzoic acid (2,6-DCBA). | ebi.ac.uk |
| Various Dichlorobenzoates | Pristine soil communities | Generalist microbes dominate catabolic transformation, with 64% of 3-CBA degrading isolates also using this compound. | asm.org |
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHHJAOJUJHJKD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2O2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Environmental Occurrence, Distribution, and Fate of 3,4 Dichlorobenzoate
Sources and Release Pathways in Anthropogenic Activities
3,4-Dichlorobenzoate (3,4-DCBA) is not a naturally occurring compound; its presence in the environment is a direct result of human activities. The primary sources of 3,4-DCBA are twofold: its formation as a degradation product of various chlorinated organic compounds and its use as an intermediate in industrial synthesis.
One significant pathway for the environmental release of 3,4-DCBA is through the breakdown of certain pesticides and industrial chemicals. For instance, it is a known metabolite in the aerobic degradation of some polychlorinated biphenyls (PCBs), which are persistent environmental pollutants. ethz.ch Additionally, 3,4-DCBA can be formed from the degradation of the organophosphorus insecticide chlorfenvinphos and the fungicide propiconazole. The extensive use of these parent compounds in agriculture can lead to the widespread, albeit indirect, introduction of 3,4-DCBA into soil and water systems through runoff and leaching.
Industrial activities also contribute to the release of 3,4-DCBA. It serves as an intermediate in the manufacturing of a variety of products, including dyes, fungicides, acaricides, insecticides, and pharmaceuticals. mdpi.com During these manufacturing processes, there is a potential for the release of 3,4-DCBA into the environment through wastewater discharges, accidental spills, or improper disposal of chemical waste. The pyrolysis of certain plastics, such as PET, in the presence of chlorine-containing materials can also lead to the formation of 4-chlorobenzoic acid, a related compound, suggesting that similar processes could potentially generate dichlorinated analogs.
| Source Category | Specific Examples | Primary Release Pathway |
| Degradation Product | Polychlorinated Biphenyls (PCBs) | Microbial degradation in soil and sediment |
| Chlorfenvinphos (insecticide) | Microbial and chemical degradation in soil and water | |
| Propiconazole (fungicide) | Microbial and chemical degradation in soil and water | |
| Industrial Intermediate | Dyes, other pesticides, pharmaceuticals | Industrial wastewater effluent, accidental spills |
Environmental Compartmentalization and Transport Mechanisms
Once released into the environment, the distribution of this compound among different environmental compartments—soil, water, and air—is governed by its physicochemical properties. A key parameter influencing this partitioning is the octanol-water partition coefficient (Kow), which for 3,4-dichlorobenzoic acid has a calculated XLogP3 value of 4.1. This relatively high value indicates a tendency for the compound to sorb to organic matter in soil and sediment rather than remaining dissolved in water.
This sorption behavior significantly impacts its mobility. In terrestrial environments, 3,4-DCBA is likely to be retained in the upper soil layers, particularly those with high organic content. This reduces its potential for leaching into groundwater. However, soil erosion can lead to the transport of sorbed 3,4-DCBA to nearby aquatic ecosystems.
In aquatic systems, 3,4-DCBA will partition between the water column and sediment. Due to its hydrophobicity, a significant fraction is expected to accumulate in the sediment, where it can persist. Transport in the aqueous phase will primarily occur through dissolution in water, with its mobility being influenced by factors such as water flow and the presence of suspended particulate matter to which it can adsorb. Volatilization from water surfaces is not anticipated to be a major transport pathway for 3,4-dichlorobenzoic acid due to its low vapor pressure.
Abiotic Transformation Processes in Natural Environments
The degradation of this compound by sunlight, or photolysis, is a potential abiotic transformation pathway in the environment. Generally, aromatic compounds can undergo photodegradation through direct absorption of UV radiation or indirect photosensitized reactions. For chlorinated aromatic acids, photolysis can lead to the cleavage of the carbon-chlorine bond, a critical step in their degradation.
However, specific experimental studies detailing the photolytic degradation pathways and rates for this compound in environmental matrices are not extensively available in the reviewed scientific literature. For the related compound 2,4-dichlorophenoxyacetic acid (2,4-D), photolysis in sunlit surface waters is considered an important environmental fate process. It is plausible that 3,4-DCBA undergoes similar photolytic reactions, likely involving hydroxyl radicals, which are highly reactive species present in the environment. These reactions could lead to the hydroxylation of the aromatic ring and eventual dechlorination. The efficiency of this process would be influenced by factors such as water clarity, depth, and the presence of photosensitizing substances like dissolved organic matter.
Chemical hydrolysis is another abiotic process that can contribute to the transformation of organic compounds in the environment. This process involves the reaction of the compound with water, leading to the cleavage of chemical bonds. For this compound, which is a carboxylic acid, hydrolysis of the aromatic ring structure itself is not a significant degradation pathway under typical environmental pH and temperature conditions.
However, if this compound were to form esters or amides through reactions with other environmental constituents, these derivatives would be susceptible to hydrolysis. The rate of hydrolysis is highly dependent on pH, with reactions often being catalyzed by acidic or basic conditions. For instance, the hydrolysis of ester linkages is generally faster in alkaline environments.
Specific rate constants and detailed non-biological transformation pathways for this compound under various environmental conditions are not well-documented in the available scientific literature. It is generally considered to be relatively stable to hydrolysis in its dissociated acid form.
Persistence and Bioavailability in Diverse Ecosystems
The persistence of this compound in the environment is a key factor in determining its potential for long-term ecological impact. Persistence is a function of its resistance to both abiotic and biotic degradation processes. While specific, reliable environmental half-life data for this compound in soil and water from non-excluded sources are limited, its chemical structure as a chlorinated aromatic acid suggests a degree of recalcitrance.
Studies on the biodegradation of chlorobenzoic acids have shown that they can be utilized by various microorganisms as a source of carbon and energy. For example, Enterobacter aerogenes has been shown to be capable of partially degrading 3,4-dichlorobenzoic acid. aabu.edu.jo This indicates that under favorable conditions, such as the presence of adapted microbial populations and suitable environmental parameters (e.g., pH, temperature, nutrient availability), 3,4-DCBA is not completely persistent and can be subject to microbial breakdown. For the related compound 4-chlorobenzoic acid, a half-life of 235 days has been reported in anaerobic sediment, suggesting that dichlorinated benzoic acids may also exhibit significant persistence, particularly in anoxic environments. nih.gov
Microbial Biotransformation and Biodegradation Pathways of 3,4 Dichlorobenzoate
Aerobic Degradation Mechanisms
The aerobic breakdown of 3,4-dichlorobenzoate is initiated by oxygenase enzymes, which catalyze the incorporation of molecular oxygen into the aromatic ring, making it susceptible to further degradation. This initial attack is the rate-limiting step and dictates the subsequent metabolic route.
The first stage in the aerobic catabolism of this compound involves the enzymatic hydroxylation of the benzene (B151609) ring. This is typically achieved through the action of dioxygenase or dehalogenase enzymes, which leads to the formation of hydroxylated intermediates like chlorinated catechols or hydroxybenzoates.
Certain bacterial strains can transform this compound (3,4-DCB) into less chlorinated, hydroxylated compounds. For example, Acinetobacter sp. strain 4-CB1, when grown on 4-chlorobenzoate (B1228818), is capable of cometabolizing 3,4-DCB to 3-chloro-4-hydroxybenzoate (3-C-4-OHB). nih.gov This transformation product, 3-C-4-OHB, can then serve as a growth substrate for the organism. nih.gov The initial dechlorination step is catalyzed by a 4-CB dehalogenase. nih.gov Further metabolism of 3,4-DCB and 3-C-4-OHB by this strain can lead to the formation of 4-carboxy-1,2-benzoquinone as a transient intermediate. nih.govoup.com However, the degradation of this compound in Acinetobacter sp. strain 4CB1 has been noted to proceed via two ring dehalogenations to first 3-chloro-4-hydroxybenzoate and then to 4-carboxy-benzoquinone. researchgate.net Despite being able to catabolize the intermediate, the strain could not use this compound as a sole carbon source because the compound was unable to induce the required 4-CB dehalogenase for the initial dehalogenation. nih.gov
A key enzyme in the degradation of this compound is this compound-4,5-oxygenase. ontosight.ai This enzyme is classified as a dioxygenase and catalyzes the incorporation of molecular oxygen directly into the this compound molecule. ontosight.ai The reaction involves the dioxygenation of this compound, which results in the formation of 4,5-dihydroxy-3,4-dichlorobenzoate. ontosight.ai This step is crucial in the aerobic degradation pathway, as it prepares the chlorinated aromatic ring for subsequent cleavage. ontosight.ai The enzyme demonstrates high specificity for its substrate, this compound, making it an efficient catalyst for the initial step in the bioremediation of this specific pollutant. ontosight.ai
Table 1: Key Enzymes and Metabolites in the Initial Aerobic Degradation of this compound
| Initial Substrate | Key Enzyme/Reaction | Intermediate Metabolite(s) | Organism Example |
|---|---|---|---|
| This compound | 4-CB dehalogenase | 3-chloro-4-hydroxybenzoate | Acinetobacter sp. strain 4-CB1 nih.gov |
| This compound | This compound-4,5-Oxygenase | 4,5-dihydroxy-3,4-dichlorobenzoate | Not specified ontosight.ai |
Following the initial hydroxylation, the dihydroxylated aromatic ring of the resulting catecholic intermediates is cleaved. This is a critical step that breaks the aromaticity and leads to the formation of aliphatic acids that can enter central metabolic cycles. The cleavage can occur through two primary mechanisms: ortho-cleavage or meta-cleavage.
The ortho-cleavage, or intradiol, pathway involves the breaking of the bond between the two adjacent hydroxyl-bearing carbon atoms of the catechol intermediate. nih.gov This reaction is catalyzed by catechol 1,2-dioxygenases. nih.gov In the degradation of this compound by Corynebacterium jeikeium, only 1,2-dioxygenase activity was detected, indicating that the aromatic ring cleavage proceeds exclusively through the ortho pathway. researchgate.net This pathway converts chlorocatechols into chlorinated cis,cis-muconic acids. researchgate.net These products are then further metabolized, eventually leading to intermediates of the tricarboxylic acid (TCA) cycle. asm.org The ortho-cleavage pathway is common in the degradation of chlorocatechols as it generally avoids the formation of dead-end or toxic products. nih.govoup.com For instance, the degradation of protocatechuate, a related dihydroxybenzoate, can be cleaved by protocatechuate 3,4-dioxygenase to form 3-carboxy-cis,cis-muconate, which is a typical ortho-cleavage product. wikipedia.org
The meta-cleavage, or extradiol, pathway involves the cleavage of the aromatic ring at a bond adjacent to one of the hydroxyl groups. This pathway is catalyzed by catechol 2,3-dioxygenases. core.ac.uk While effective for many non-chlorinated aromatic compounds, the meta-cleavage pathway is often considered nonproductive for chlorinated catechols. nih.gov The meta-cleavage of 3-chlorocatechol, for example, can lead to the formation of 5-chloroformyl-2-hydroxypenta-2,4-dienoic acid, an acyl halide that acts as a potent inhibitor and causes suicide inactivation of the catechol 2,3-dioxygenase enzyme. core.ac.ukoup.com However, meta-cleavage pathways are central to the degradation of other aromatic compounds. researchgate.net For instance, the protocatechuate 4,5-cleavage pathway is a key meta-cleavage route for the degradation of various aromatic compounds, where protocatechuate 4,5-dioxygenase cleaves the ring to form 4-carboxy-2-hydroxymuconate semialdehyde. researchgate.net
Table 2: Ring-Cleavage Pathways for Metabolites of this compound
| Cleavage Pathway | Substrate Type | Key Enzyme Type | Product Type | Organism Example |
|---|---|---|---|---|
| Ortho-Cleavage (Intradiol) | Chlorocatechols | Catechol 1,2-dioxygenase | Chlorinated cis,cis-muconic acids | Corynebacterium jeikeium researchgate.net |
Dehalogenation Processes and Inorganic Chloride Release
The initial and critical step in the aerobic biodegradation of many chlorinated aromatic compounds is dehalogenation, the process of removing chlorine atoms from the aromatic ring. This is often accompanied by the release of inorganic chloride ions, a measurable indicator of degradation.
In the case of this compound, the dehalogenation process can be complex. For instance, the degradation of 3,4-DCBA by Corynebacterium jeikeium involves the release of chloride, with the rate of release corresponding to the rate of substrate consumption. researchgate.net Studies have shown that the consumption of 3,4-DCBA is paralleled by the release of chloride ions. researchgate.net The initial dehalogenation of 3,4-DCBA is catalyzed by a 4-CB dehalogenase, an enzyme that is inducible by specific chlorinated substrates. nih.govsigmaaldrich.com
The mechanism of dehalogenation can vary. One common route is hydrolytic dehalogenation, where a chlorine atom is replaced by a hydroxyl group derived from water. semanticscholar.org This process is often mediated by specific enzymes. For example, 4-chlorobenzoyl-CoA dehalogenase catalyzes the conversion of 4-chlorobenzoyl-CoA to 4-hydroxybenzoyl-CoA with the release of a chloride ion. semanticscholar.org The catalytic mechanism involves the formation of an aryl-enzyme covalent intermediate through nucleophilic aromatic substitution. semanticscholar.org
The release of inorganic chloride is a key indicator of successful dehalogenation and subsequent degradation. In a coculture of Acinetobacter sp. strain P6 and Acinetobacter sp. strain 4CB1, 4-chlorobenzoate, a metabolite of 4,4'-dichlorobiphenyl, was converted to inorganic chloride. asm.orgnih.gov
Subsequent Metabolization to Central Metabolic Intermediates (e.g., via protocatechuate pathway)
Following dehalogenation, the resulting dearomatized ring is further metabolized and channeled into central metabolic pathways, such as the Krebs cycle. A key intermediate in this process is often protocatechuate.
In many aerobic bacterial species, the degradation of hydroxylated benzoates proceeds through the formation of protocatechuate. researchgate.net For example, 4-hydroxybenzoate (B8730719) is hydroxylated to protocatechuate by the enzyme 4-HBA-3-monooxygenase-hydroxylase. researchgate.net This protocatechuate then undergoes oxygenolytic cleavage by either protocatechuate 3,4-dioxygenase or protocatechuate 4,5-dioxygenase, leading to products that can enter the tricarboxylic acid cycle. researchgate.net
Cell extracts of Acinetobacter sp. strain 4CB1 have been shown to oxidize 4-hydroxybenzoate to protocatechuate via an NADH-dependent monooxygenase. asm.orgnih.gov This protocatechuate is then subject to oxidation by both ortho- and meta-protocatechuate dioxygenase reactions. asm.orgnih.gov However, it is noteworthy that in the cometabolism of 3,4-DCB by Acinetobacter sp. strain 4-CB1, the intermediate 3-chloro-4-hydroxybenzoate is not metabolized via the protocatechuate pathway. nih.govsigmaaldrich.com This suggests that alternative pathways exist for the further degradation of certain chlorinated intermediates.
The conversion of various aromatic compounds into central metabolites like pyruvate (B1213749) and oxaloacetate can occur through the protocatechuate 4,5-cleavage pathway. researchgate.net
Anaerobic Degradation Mechanisms
Under anoxic conditions, microorganisms employ different strategies to degrade this compound, primarily involving reductive processes.
Reductive Dechlorination Processes
Reductive dechlorination is a key mechanism in the anaerobic breakdown of chlorinated aromatic compounds. In this process, the chlorinated compound serves as an electron acceptor, and a chlorine atom is removed and replaced by a hydrogen atom. This differs from aerobic dehalogenation, which is typically oxidative or hydrolytic. nih.gov
Several anaerobic bacteria are capable of reductive dehalogenation. nih.gov For instance, the phototrophic bacterium Rhodopseudomonas palustris degrades 3-chlorobenzoate (B1228886) via a reductive dechlorination route where a CoA thioester of the compound is the substrate for dehalogenation. nih.gov While this specific study focused on 3-chlorobenzoate, it highlights a potential mechanism for other chlorinated benzoates.
The bacterium Desulfomonile tiedjei is known to reductively dechlorinate meta-chlorobenzoates. nih.gov Studies with this organism using deuterated water (D₂O) have shown that deuterium (B1214612) is incorporated exclusively at the position where dechlorination occurs, providing insight into the reaction mechanism. nih.gov This suggests a direct replacement of the chlorine atom without significant rearrangement of the aromatic ring. nih.gov
Other Anoxic Transformation Pathways (e.g., 4-carboxy-1,2-benzoquinone accumulation)
Besides reductive dechlorination, other transformation pathways for this compound exist under anaerobic conditions. A notable example is the formation of 4-carboxy-1,2-benzoquinone.
When resting cells of Acinetobacter sp. strain 4CB1 were incubated anaerobically with this compound, they accumulated 4-carboxy-1,2-benzoquinone as the final product. asm.orgnih.gov This intermediate was also observed during aerobic and anaerobic incubations with 3,4-DCB and 3-chloro-4-hydroxybenzoate. nih.govsigmaaldrich.com The accumulation of this quinone can have inhibitory effects on the metabolism of other substrates. oup.com
The formation of 4-carboxy-1,2-benzoquinone represents a significant transformation pathway for this compound under anoxic conditions, even in facultative anaerobes like Acinetobacter. asm.orgnih.gov
Cometabolic Transformations of this compound
Cometabolism is a phenomenon where a microorganism transforms a compound (the cometabolite) from which it gains no energy, in the presence of a growth-supporting substrate. This compound is often degraded through such a process.
Acinetobacter sp. strain 4-CB1, when grown on 4-chlorobenzoate (4-CB) as a primary substrate, can cometabolize this compound (3,4-DCB). nih.govsigmaaldrich.com The product of this cometabolism is 3-chloro-4-hydroxybenzoate (3-C-4-OHB), which can then be used as a growth substrate by the bacterium. nih.govsigmaaldrich.com Interestingly, this cometabolic activity was not observed when the bacterium was grown on benzoate (B1203000), indicating a degree of specificity in the induction of the necessary enzymes. nih.govsigmaaldrich.com
Substrate Specificity and Induction Phenomena
The enzymes involved in the cometabolism of this compound exhibit substrate specificity and are often inducible. The initial dechlorination of 3,4-DCB is catalyzed by the 4-CB dehalogenase, which is induced by 4-chlorobenzoate. nih.govsigmaaldrich.com A separate, soluble dehalogenase is responsible for the subsequent dechlorination of 3-chloro-4-hydroxybenzoate. nih.govsigmaaldrich.com
Both of these dehalogenases are inducible by their respective chlorinated substrates. nih.govsigmaaldrich.com However, 3,4-DCB itself appears unable to induce the 4-CB dehalogenase required for its initial transformation. nih.govsigmaaldrich.com This highlights a key aspect of cometabolism: the presence of a suitable primary substrate is crucial for the induction of enzymes that can act on the cometabolite.
Furthermore, the intermediates of cometabolism can themselves interact with the metabolic machinery. For example, 3-chloro-4-hydroxybenzoate acts as a pseudosubstrate for 4-hydroxybenzoate monooxygenase, causing the consumption of oxygen and NADH without being hydroxylated. nih.govsigmaaldrich.com Additionally, 3,4-DCB can act as a competitive inhibitor of 4-CB metabolism. oup.com The subsequent intermediate, 4-carboxy-1,2-benzoquinone, also exhibits inhibitory effects. oup.com
Data Tables
Table 1: Microbial Strains and their Role in this compound Degradation
| Microbial Strain | Degradation Condition | Key Transformation/Metabolite | Reference |
| Corynebacterium jeikeium | Aerobic | Dehalogenation, chloride release | researchgate.net |
| Acinetobacter sp. strain 4-CB1 | Aerobic (Cometabolism with 4-chlorobenzoate) | 3-chloro-4-hydroxybenzoate | nih.govsigmaaldrich.com |
| Acinetobacter sp. strain 4-CB1 | Anaerobic | 4-carboxy-1,2-benzoquinone | asm.orgnih.gov |
| Rhodopseudomonas palustris | Anaerobic (on 3-chlorobenzoate) | Reductive dechlorination of CoA thioester | nih.gov |
| Desulfomonile tiedjei | Anaerobic | Reductive dechlorination of meta-chlorobenzoates | nih.gov |
Table 2: Key Enzymes in this compound Degradation Pathways
| Enzyme | Function | Inducing Substrate | Reference |
| 4-CB dehalogenase | Initial dechlorination of 3,4-DCB | 4-chlorobenzoate | nih.govsigmaaldrich.com |
| Soluble dehalogenase | Dechlorination of 3-chloro-4-hydroxybenzoate | 3-chloro-4-hydroxybenzoate | nih.govsigmaaldrich.com |
| 4-hydroxybenzoate monooxygenase | Oxidation of 4-hydroxybenzoate | - | asm.orgnih.gov |
| Protocatechuate dioxygenases | Ring cleavage of protocatechuate | - | asm.orgnih.gov |
| 4-chlorobenzoyl-CoA dehalogenase | Hydrolytic dehalogenation | - | semanticscholar.org |
Inhibitory Substrate Interactions in Cometabolism
Cometabolism is a phenomenon where microorganisms transform a compound (the cosubstrate), like 3,4-DCB, without being able to use it as a primary source of carbon and energy. This process relies on the presence of a primary growth substrate. However, the cosubstrate or its metabolic intermediates can sometimes interfere with the metabolism of the primary substrate, leading to inhibitory effects.
Detailed studies involving Acinetobacter sp. strain 4-CB1, which cometabolizes 3,4-DCB in the presence of 4-chlorobenzoate (4-CB) as the growth substrate, have revealed several layers of inhibitory interactions. oup.comresearchgate.net In this bacterium, 3,4-DCB itself acts as a competitive inhibitor of 4-CB metabolism. oup.comresearchgate.net This means that 3,4-DCB competes with 4-CB for the active site of the same enzyme. Furthermore, 3,4-DCB also exhibits substrate inhibition on its own transformation, where high concentrations of the compound slow down its own degradation rate. oup.comresearchgate.net
The metabolic intermediates formed during the cometabolism of 3,4-DCB can also be potent inhibitors. researchgate.net The initial product, 3-chloro-4-hydroxybenzoate (3-C-4-OHB), competitively inhibits the enzyme 4-hydroxybenzoate monooxygenase. oup.comresearchgate.net It acts as a pseudosubstrate, causing the consumption of oxygen and NADH without being hydroxylated itself. nih.gov A subsequent intermediate, 4-carboxy-1,2-benzoquinone, has been shown to uncompetitively inhibit the metabolism of the primary substrate, 4-CB, in resting cell incubations. oup.comresearchgate.net These inhibitory actions highlight the complexity of cometabolic processes, where the presence of the cosubstrate and its byproducts can negatively impact the primary metabolic activity of the microorganism. oup.comresearchgate.net
Table 1: Inhibitory Interactions in the Cometabolism of this compound by Acinetobacter sp. strain 4-CB1
| Inhibitor | Affected Enzyme/Process | Type of Inhibition | Inhibition Constant (Kᵢ) | Notes |
|---|---|---|---|---|
| This compound (3,4-DCB) | 4-CB Metabolism | Competitive | - | 3,4-DCB competes with the primary growth substrate, 4-CB. oup.com |
| This compound (3,4-DCB) | Own Metabolism | Substrate Inhibition | 800 µM | High concentrations of 3,4-DCB inhibit its own breakdown. oup.comresearchgate.net |
| 3-Chloro-4-hydroxybenzoate (3-C-4-OHB) | 4-Hydroxybenzoate Monooxygenase | Competitive (Pseudosubstrate) | 7.3 µM | An intermediate of 3,4-DCB metabolism inhibits a key enzyme in the pathway. oup.comresearchgate.netresearchgate.net |
| 4-Carboxy-1,2-benzoquinone | 4-CB Metabolism | Uncompetitive | - | A sequential intermediate inhibits the metabolism of the primary growth substrate. oup.comresearchgate.net |
Data sourced from studies on Acinetobacter sp. strain 4-CB1. oup.comresearchgate.netresearchgate.net
Microbial Consortia and Synergistic Degradation Mechanisms
The complete mineralization of complex and recalcitrant pollutants like this compound in the environment is often accomplished not by a single microbial species, but by the synergistic action of a microbial consortium. nih.gov Microbial consortia consist of multiple species that work together, with the metabolic activities of one group complementing another. ijalsr.org This collaboration allows for the degradation of compounds that may be toxic or non-metabolizable by individual strains. researchgate.net
The key advantages of using a microbial consortium for bioremediation include:
Enhanced Metabolic Capacity : Different species can possess different enzymes, allowing for a wider range of substrates to be attacked and for more complete degradation pathways. nih.gov
Increased Resilience : Consortia are often more resilient to environmental fluctuations and toxic shocks than monocultures. ijalsr.org
Similarly, the degradation of 3,4-DCB can be facilitated by a consortium where different members carry out specific steps. For instance, one organism might perform the initial dehalogenation steps, while another metabolizes the resulting intermediates. When resting cells of Acinetobacter sp. strain 4CB1 were incubated anaerobically with this compound, they produced 4-carboxy-1,2-benzoquinone as a final product. asm.orgasm.org A complete degradation pathway would require other members of a consortium to further break down this intermediate. Such synergistic interactions are crucial for the effective bioremediation of sites contaminated with chlorinated aromatic compounds. nih.gov
Table 2: Illustrative Synergistic Roles in a Hypothetical 3,4-DCB Degrading Consortium
| Microbial Member (Functional Role) | Degradation Step | Substrate(s) | Product(s) |
|---|---|---|---|
| Primary Degrader (e.g., Acinetobacter sp.) | Cometabolism / Initial Attack | This compound | 3-Chloro-4-hydroxybenzoate, 4-Carboxy-1,2-benzoquinone |
| Intermediate Specialist (e.g., Pseudomonas sp.) | Ring Cleavage | 3-Chloro-4-hydroxybenzoate | Chloro-aliphatic acids |
| Detoxifier / Mineralizer (e.g., various bacteria) | Dehalogenation & Central Metabolism | Chloro-aliphatic acids | CO₂, H₂O, Chloride ions |
This table represents a hypothetical model of synergistic degradation based on established microbial capabilities.
Enzymatic Mechanisms and Biochemical Characterization of 3,4 Dichlorobenzoate Catabolism
Characterization of Key Enzymes Involved in Initial Substrate Attack
The initial enzymatic assault on 3,4-DCBA is carried out by several classes of enzymes. These include dioxygenases that incorporate oxygen into the aromatic ring, dehalogenases that remove chlorine substituents, and ligases that activate the molecule for subsequent reactions.
Dichlorobenzoate dioxygenases are critical enzymes that initiate the aerobic degradation of 3,4-DCBA by incorporating both atoms of molecular oxygen into the aromatic ring. wur.nl This reaction destabilizes the stable ring structure, making it susceptible to cleavage.
A key example is 3,4-dichlorobenzoate-4,5-oxygenase , which catalyzes the dioxygenation of 3,4-DCBA to produce 4,5-dihydroxy-3,4-dichlorobenzoate. ontosight.ai This enzyme is highly specific for its substrate and is a crucial component in the bioremediation potential of certain microbes. ontosight.ai In some bacteria, such as Corynebacterium jeikeium, dioxygenase activity is induced by the presence of 3,4-DCBA. researchgate.net Studies on this bacterium detected 1,2-dioxygenase activity, indicating that the degradation proceeds through an ortho-cleavage pathway. researchgate.net
Another related enzyme, protocatechuate 3,4-dioxygenase , is involved in the later stages of the degradation pathway of various aromatic compounds, including dichlorobenzoates. creative-enzymes.com After initial enzymes convert 3,4-DCBA into protocatechuate, this dioxygenase cleaves the aromatic ring of its substrate. creative-enzymes.com The gene cluster cbaABC in some bacteria encodes a three-component dioxygenase system that can initiate the degradation of both 3-chlorobenzoate (B1228886) (3-CBA) and 3,4-DCBA, converting them to protocatechuic acid. nih.gov
Dehalogenases catalyze the critical step of removing chlorine atoms from the aromatic ring, a key detoxification reaction. This can occur through two primary mechanisms: hydrolytic or reductive dehalogenation.
Hydrolytic Dehalogenation involves the replacement of a halogen with a hydroxyl group derived from a water molecule. wur.nl In some pathways, 3,4-DCBA is first converted to its CoA thioester before dehalogenation occurs. For example, the degradation of 2,4-dichlorobenzoate (B1228512) can proceed via the formation of 4-chlorobenzoyl-CoA, which is then hydrolytically dehalogenated by 4-chlorobenzoyl-CoA dehalogenase to form 4-hydroxybenzoyl-CoA. qmul.ac.ukresearchgate.net This enzyme specifically targets the chlorine at the 4-position. qmul.ac.uk In Acinetobacter sp. strain 4CB1, a hydrolytic dehalogenase was identified that acts on 3,4-diCBA. wur.nl
Reductive Dehalogenation involves the replacement of a halogen with a hydrogen atom. This process is common in anaerobic bacteria. The phototrophic bacterium Rhodopseudomonas palustris metabolizes 3-chlorobenzoate by first converting it to 3-chlorobenzoyl-CoA and then reductively dehalogenating the thioester to benzoyl-CoA. nih.gov This highlights a pathway where the CoA thioester, not the free acid, is the substrate for reductive dehalogenation. nih.gov Similarly, the anaerobic bacterium Desulfomonile tiedjei is known to reductively dechlorinate halobenzoates, including the removal of the meta-chlorine from this compound. researchgate.net In certain coryneform bacteria, an NADPH-dependent reductive dechlorination of 2,4-dichlorobenzoyl-CoA to 4-chlorobenzoyl-CoA has been observed. researchgate.netnih.gov
Aromatic acid:CoA ligases, also known as aryl-CoA ligases, are a class of enzymes that activate aromatic acids by catalyzing the formation of a thioester bond with coenzyme A. asm.orgasm.org This activation is often a prerequisite for subsequent reactions like dehalogenation or ring reduction, particularly in anaerobic pathways. nih.govasm.org These enzymes belong to the adenylate-forming enzyme superfamily and are dependent on ATP and Mg²⁺. asm.orgasm.org
The 4-chlorobenzoate (B1228818):CoA ligase (CBL) from Alcaligenes sp. strain ALP83 is a well-studied example. acs.orgnih.gov While its primary substrate is 4-chlorobenzoate, it has been the subject of intensive research to broaden its specificity. acs.orgnih.govnih.gov Wild-type CBL is an ineffective catalyst for the thioesterification of 3,4-DCBA because the substrate is a poor fit for the enzyme's active site. acs.orgnih.gov The activation of xenobiotic acids like 3,4-DCBA to their CoA esters is a common strategy in both aerobic and anaerobic degradation pathways. asm.org
| Enzyme Class | Specific Enzyme Example | Function | Organism Example | Reference |
|---|---|---|---|---|
| Dioxygenase | This compound-4,5-oxygenase | Incorporates O₂ into the aromatic ring | Not specified | ontosight.ai |
| Dioxygenase | CBA (B1682559) ABC dioxygenase | Converts 3,4-DCBA to protocatechuate | Pseudomonas sp. | nih.gov |
| Dehalogenase (Hydrolytic) | 4-chlorobenzoyl-CoA dehalogenase | Removes chlorine from 4-chlorobenzoyl-CoA | Pseudomonas sp. CBS-3, Arthrobacter sp. 4-CB1 | qmul.ac.uk |
| Dehalogenase (Reductive) | 3-chlorobenzoate-reductive dehalogenase | Removes chlorine from 3-chlorobenzoyl-CoA | Rhodopseudomonas palustris, Desulfomonile tiedjei | nih.govnih.gov |
| Ligase | 4-chlorobenzoate:CoA ligase | Activates chlorobenzoates to their CoA esters | Alcaligenes sp. strain ALP83 | acs.orgnih.gov |
Functional and Structural Studies of Enzyme Active Sites
Understanding the three-dimensional structure of enzyme active sites and how substrates bind is fundamental to elucidating catalytic mechanisms and enabling rational enzyme design.
The catalytic efficiency of an enzyme is intimately linked to the precise interactions between the substrate and the amino acid residues within the active site.
For Aromatic Acid:CoA Ligases , the binding of the substrate is the first step in a two-part reaction. In the case of 4-chlorobenzoate:CoA ligase (CBL), 3,4-DCBA is a poor substrate for the wild-type enzyme. acs.orgnih.gov Structural analysis revealed that a large hydrophobic residue, Isoleucine-303 (Ile303), packs against the meta-position of the aromatic ring. acs.orgnih.govnih.gov This creates steric hindrance for substrates like 3,4-DCBA that have a chlorine atom at the C(3) position, preventing optimal binding and catalysis. acs.org
For Halobenzoate Dehalogenases , the mechanism dictates the binding orientation. In the reductive dehalogenase from Desulfomonile tiedjei, the enzyme is a membrane-associated protein that consists of two subunits and likely contains a heme cofactor, as suggested by its absorbance spectrum. nih.gov The reaction requires a reducing agent, indicating an electron transfer-based mechanism for chlorine removal. nih.gov
The mechanism for Dioxygenases involves the binding of both the aromatic substrate and molecular oxygen. ontosight.ai The enzyme facilitates the attack of oxygen on the electron-rich aromatic ring, leading to the formation of an unstable cis-dihydrodiol intermediate which is then rearomatized by a dehydrogenase. wur.nl
Rational enzyme design uses knowledge of an enzyme's structure and mechanism to introduce specific mutations that alter its properties, such as substrate specificity. frontiersin.org This approach has been successfully applied to engineer 4-chlorobenzoate:CoA ligase (CBL) to enhance its activity towards unnatural substrates like 3,4-DCBA. acs.orgnih.gov
The goal was to modify the substrate-binding pocket to better accommodate 3,4-DCBA without disrupting the catalytic machinery. acs.orgnih.gov Since the Ile303 residue was identified as the primary steric block, it was targeted for mutation. acs.orgnih.govnih.gov By truncating this residue—replacing it with smaller amino acids like alanine (B10760859) (I303A) or glycine (B1666218) (I303G)—the space in the active site was increased. acs.orgnih.gov This modification allowed 3,4-DCBA to bind more productively, resulting in an approximately 100-fold enhancement in the rate of CoA thioesterification. acs.orgnih.govnih.gov The crystal structures of these mutant enzymes bound to 3,4-DCBA were determined, validating the structural basis for the enhanced activity. acs.orgnih.govebi.ac.uk These structures have been deposited in the Protein Data Bank under accession codes such as 2QWO and 2QVY. acs.org
Further engineering of the CBL I303A mutant to improve its activity towards 3-chlorobenzoate led to the creation of a triple mutant, F184W/I303A/V209T, which showed a 54-fold improvement in catalytic efficiency for that substrate. acs.orgnih.gov These studies demonstrate the plasticity of the ligase's catalytic scaffold and prove that rational design, guided by structural and kinetic analyses, is a powerful strategy for expanding the substrate range of enzymes for bioremediation applications. acs.orgnih.govmdpi.com
| Enzyme | Substrate | Mutation | Observed Improvement | Reference |
|---|---|---|---|---|
| CBL | This compound | I303A | ~100-fold enhancement in thioesterification rate | acs.orgnih.govnih.gov |
| CBL | This compound | I303G | ~100-fold enhancement in thioesterification rate | acs.orgnih.govnih.gov |
| CBL | 3-Chlorobenzoate | F184W/I303A/V209T | 54-fold improvement in catalytic efficiency (kcat/Km) | acs.orgnih.gov |
Regulation of Enzyme Activity and Gene Expression
The catabolism of this compound and related chlorinated aromatic compounds is a tightly regulated process in bacteria, ensuring that the necessary enzymes are synthesized only when their substrates are present. This regulation occurs primarily at the level of gene transcription and involves a sophisticated interplay of regulatory proteins, inducer molecules, and specific DNA sequences.
The genetic systems responsible for degrading chlorobenzoates are often organized into operons, which are clusters of genes transcribed as a single unit. The expression of these operons is typically controlled by dedicated regulatory proteins that can act as either repressors or activators.
In Comamonas testosteroni BR60, the cbaABC operon, which encodes enzymes for the initial steps in the degradation of 3-chlorobenzoate (3-CBA), 4-chlorobenzoate (4-CBA), and this compound, is controlled by a repressor protein called CbaR. nih.govasm.org CbaR belongs to the MarR family of transcriptional regulators. nih.govasm.org It binds to the promoter region of the cbaA gene, preventing transcription in the absence of an inducer. nih.govasm.org The presence of 3-CBA, even at low concentrations, induces the expression of the operon by interfering with the binding of CbaR to the promoter. nih.govasm.org Interestingly, benzoate (B1203000), which is not a substrate for the CbaABC enzyme system, can act as a gratuitous inducer, while compounds like 3-hydroxybenzoate can enhance the binding of the CbaR repressor. nih.gov
In contrast, the degradation pathway in Burkholderia sp. NK8 is under positive control. microbiologyresearch.org Here, the cbeABCD genes, which are involved in the breakdown of chlorobenzoates, are activated by the LysR-type transcriptional regulator (LTTR), CbeR. microbiologyresearch.org The expression of these catabolic genes is induced by 3-CB, 4-CB, and benzoate. microbiologyresearch.org However, 2-chlorobenzoate (B514982) (2-CB) is not recognized by the CbeR protein as an inducer. microbiologyresearch.org This regulatory specificity explains why the organism cannot grow on 2-CB, despite possessing a dioxygenase capable of transforming it. microbiologyresearch.org
The complexity of regulation is further highlighted by the interplay between different catabolic modules. In Ralstonia eutropha JMP134, which can degrade 3-chlorobenzoate using chromosomally encoded genes and the pJP4 plasmid-encoded tfd genes, the introduction of the xyl gene module from the TOL plasmid can expand its substrate range. nih.govnih.gov This engineered strain gained the ability to grow on 4-chlorobenzoate and 3,5-dichlorobenzoate. nih.gov Growth on 3,5-dichlorobenzoate was unexpected because it is not a known inducer for the XylS regulatory protein that controls the xyl genes. nih.gov This suggests the presence of a native, chromosome-encoded regulator in R. eutropha with a different inducer profile that can activate the introduced genes. nih.gov
Studies on the TOL plasmid's XylS regulator have shown that its specificity can be altered through mutation. While the wild-type XylS protein is activated by benzoates, specific mutants can be induced by a wider range of compounds, including this compound. pnas.org This demonstrates the evolutionary potential of regulatory systems to adapt to new xenobiotic compounds.
The transport of chlorobenzoates into the bacterial cell is also a regulated step. In Cupriavidus necator JMP134, an inducible transport system is responsible for the uptake of 3-CB. nih.gov The expression of the transporter gene, benP, is specifically induced by 3-CB and benzoate. nih.gov
The following tables summarize key regulatory proteins and the inducers of various chlorobenzoate catabolic systems.
Table 1: Regulatory Proteins in Chlorobenzoate Catabolism
| Regulatory Protein | Encoded by Gene | Organism | Regulatory Family | Function | Target Gene/Operon |
|---|---|---|---|---|---|
| CbaR | cbaR | Comamonas testosteroni BR60 | MarR | Repressor | cbaABC |
| CbeR | cbeR | Burkholderia sp. NK8 | LysR-type (LTTR) | Activator | cbeABCD |
| XylS | xylS | Pseudomonas putida (TOL plasmid pWW0) | AraC/XylS | Activator | meta-pathway operon |
Table 2: Inducers of Chlorobenzoate Catabolic Gene Expression
| Gene/Operon | Organism | Known Inducers | Non-Inducers/Repressors |
|---|---|---|---|
| cbaABC | Comamonas testosteroni BR60 | 3-Chlorobenzoate, Benzoate (gratuitous), Protocatechuate | 3-Hydroxybenzoate (enhances repression) |
| cbeABCD | Burkholderia sp. NK8 | 3-Chlorobenzoate, 4-Chlorobenzoate, Benzoate, cis,cis-Muconate | 2-Chlorobenzoate |
| xyl operon (via XylS) | Pseudomonas putida | Benzoate, this compound (in xylS mutants) | 3,5-Dichlorobenzoate (in wild-type) |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 2-chlorobenzoate |
| This compound |
| 3,5-dichlorobenzoate |
| 3-chlorobenzoate |
| 3-hydroxybenzoate |
| 4-chlorobenzoate |
| Benzoate |
| cis,cis-Muconate |
Genetic and Molecular Basis of 3,4 Dichlorobenzoate Catabolism
Identification and Cloning of Catabolic Genes (e.g., clc genes)
The genetic foundation for the degradation of chlorobenzoates, including 3,4-DCBA, lies within specific sets of genes, which have been identified and cloned from various environmental isolates. These genes are often found clustered together, forming catabolic operons.
Several key gene clusters are involved in the aerobic degradation of chlorobenzoates:
cba (B1682559) genes: The cbaABC gene cluster is particularly significant for 3,4-DCBA degradation. nih.govasm.org These genes encode a three-component chlorobenzoate 3,4-(4,5)-dioxygenase system. nih.govasm.org This enzyme system initiates the attack on the aromatic ring. The cbaA gene codes for the terminal oxygenase, cbaB for the reductase, and cbaC for the cis-diol dehydrogenase. researchgate.netnih.gov This pathway converts chlorobenzoates into protocatechuate and its chlorinated derivatives. nih.gov
clc genes: The clcABD operon is responsible for the metabolism of chlorocatechols, which are common intermediates in the degradation of many chlorinated aromatic compounds. nih.gov The clc genes encode enzymes for the ortho-ring fission of these intermediates. nih.gov
fcb genes: The fcb gene cluster is primarily associated with the degradation of 4-chlorobenzoate (B1228818) (4-CBA). It involves a dehalogenase that removes the chlorine atom from the aromatic ring early in the pathway. nih.govasm.org The gene order in some strains is fcbBAC. asm.org
ohb genes: Found in Pseudomonas aeruginosa 142, the ohb genes encode for an oxygenolytic ortho-dehalogenation system capable of acting on 2-chlorobenzoate (B514982) and 2,4-dichlorobenzoate (B1228512). nih.gov
Hybridization studies using DNA probes for these gene clusters have revealed their presence in bacterial isolates from contaminated sites, although the known genotypes often represent less than 10% of the isolates, indicating a high degree of genetic diversity in the microbial communities capable of chlorobenzoate degradation. nih.gov
Organization of Gene Clusters and Operons
The genes responsible for 3,4-DCBA catabolism are typically organized into operons, ensuring the coordinated expression of the necessary enzymes. These operons are often located on mobile genetic elements, which facilitates their spread within microbial communities.
cbaABC Operon: This operon is a prime example of a catabolic gene cluster for chlorobenzoate degradation. In Comamonas testosteroni BR60, the cbaABC genes are located on a large plasmid, pBRC60, as part of a composite transposon designated Tn5271. nih.gov The genes are transcribed in the order cbaA, cbaB, and cbaC. researchgate.net This entire transposon structure is flanked by insertion sequences (IS1071), which are key to its mobility. nih.govresearchgate.net
clc and fcb Operons: The clc, cba, and fcb operons are generally nonhomologous, representing distinct evolutionary solutions for chlorobenzoate degradation. nih.gov They can be found on various genetic loci, including chromosomes, plasmids, and transposons in different bacterial strains. nih.gov For instance, in Pseudomonas sp. strain CBS-3, the 4-CBA dehalogenase pathway genes are organized as the fcbBAC operon. asm.org
ICEclc Element: In Pseudomonas knackmussii B13, the genes for chlorocatechol metabolism are located on a 103 kb self-transmissible integrative and conjugative element (ICE) called ICEclc. unil.ch This element integrates into the host chromosome at specific sites, such as tRNA genes. unil.ch
The organization of these genes into operons and their association with mobile genetic elements like plasmids and transposons are critical for the adaptation of microbial populations to environments contaminated with chlorinated compounds.
Table 1: Key Gene Clusters in Chlorobenzoate Catabolism
| Gene Cluster/Operon | Encoded Pathway/Enzymes | Key Gene(s) | Function | Organism Example |
|---|---|---|---|---|
| cba | Chlorobenzoate 3,4-(4,5)-dioxygenase pathway | cbaA, cbaB, cbaC | Initiates degradation of 3-CBA and 3,4-DCBA | Comamonas testosteroni BR60 |
| clc | Chlorocatechol ortho-ring fission pathway | clcABD | Degrades chlorocatechol intermediates | Pseudomonas putida |
| fcb | 4-Chlorobenzoate dehalogenase pathway | fcbA, fcbB, fcbC | Dehalogenation of 4-CBA | Arthrobacter globiformis |
| ohb | Oxygenolytic ortho-dehalogenation | ohb genes | Dehalogenation of ortho-substituted halobenzoates | Pseudomonas aeruginosa 142 |
| tcb | 1,2,4-Trichlorobenzene degradation | tcbCDEF | Chlorocatechol ortho-cleavage pathway | Pseudomonas sp. P51 |
Horizontal Gene Transfer and Evolutionary Adaptation of Degradative Capabilities
The widespread distribution of genes for degrading xenobiotics like 3,4-DCBA is largely due to horizontal gene transfer (HGT). This process allows for the rapid dissemination of catabolic capabilities among different bacterial species and genera, accelerating their evolution and adaptation to contaminated environments.
The cbaABC operon provides a clear example of HGT in action. Its location on the composite transposon Tn5271 facilitates its movement between plasmids and chromosomes and between different bacterial cells. nih.govresearchgate.net The conservation of the cba genes across various isolates, as revealed by restriction fragment length polymorphism (RFLP) analysis, contrasts with the variability seen in clc and fcb genes, suggesting a more recent spread of the cba genotype. nih.govresearchgate.net
The presence of the insertion sequence IS1071, which flanks Tn5271, in all isolates carrying the cba genes strongly supports the role of this transposon in the horizontal transfer of the degradation pathway. nih.govresearchgate.net Interestingly, IS1071 has also been found in a high proportion of isolates from contaminated sites that carry the clc and fcb genes, indicating that this insertion sequence may be a common vehicle for the mobilization of various catabolic genes in these environments. nih.gov
The success of HGT is not just about the transfer of genes, but also about their successful integration into the recipient's metabolic network. The phylogenetic distribution of the cbaAB genes shows that they have primarily integrated into species of the beta-Proteobacteria that possess a compatible meta-ring-fission pathway for metabolizing the protocatechuate produced by the Cba enzymes. researchgate.net This suggests that natural selection has favored recipients that can effectively link the newly acquired pathway with their existing metabolic capabilities. researchgate.net
Genetic Engineering Approaches for Enhanced Degradation
The understanding of the genetic and molecular basis of 3,4-DCBA degradation has opened up opportunities for genetic engineering to enhance the bioremediation capabilities of microorganisms. These approaches aim to broaden the substrate range of existing enzymes, increase their efficiency, or construct novel degradation pathways.
Rational Enzyme Redesign: One promising strategy is the rational redesign of key enzymes to improve their activity towards specific pollutants. For example, the 4-chlorobenzoate:CoA ligase (CBL), an enzyme involved in a 4-CBA degradation pathway, has been engineered to have a higher affinity and catalytic efficiency for 3,4-dichlorobenzoate. nih.gov By analyzing the enzyme's crystal structure, researchers identified specific amino acid residues in the substrate-binding pocket that could be mutated to better accommodate the 3,4-DCBA molecule. This targeted mutagenesis resulted in enzyme variants with significantly improved kinetic properties for this previously poor substrate. nih.gov
Construction of Hybrid Pathways: Another powerful approach is the construction of novel catabolic pathways by combining genes from different organisms. Polychlorinated biphenyls (PCBs) are often degraded to chlorobenzoates, which can accumulate as dead-end products. To overcome this, researchers have constructed hybrid bacteria that contain the genes for both biphenyl (B1667301) degradation and chlorobenzoate degradation. oup.comasm.org For instance, the recombinant bacterium Pseudomonas acidovorans M3GY was created with the ability to use 3,4'-dichlorobiphenyl (B164837) as a sole carbon source by combining genes for biphenyl oxidation with genes for chlorobenzoate metabolism. oup.com This approach allows for the complete mineralization of the pollutant.
Directed Evolution: The XylS protein, a regulator of the TOL plasmid's meta-cleavage pathway, has been mutated to create variants with broader inducer specificities. pnas.org Some of these mutant regulators can be activated by this compound, which is not an inducer for the wild-type protein. pnas.org Cloning these mutant xylS genes into other bacteria could be used to engineer strains that can catabolize an expanded range of substituted benzoates.
These genetic engineering strategies, grounded in the fundamental knowledge of catabolic gene clusters and their regulation, hold significant promise for developing more effective and robust bioremediation solutions for environments contaminated with this compound and other recalcitrant compounds.
Bioremediation Applications and Strategies for 3,4 Dichlorobenzoate Contamination
Bioaugmentation Strategies with Specialized Degrading Microorganisms
Bioaugmentation involves the introduction of specific, pre-selected microorganisms to a contaminated site to enhance the degradation of target pollutants. mdpi.com Several bacterial strains have been identified for their ability to degrade or transform 3,4-DCB.
Acinetobacter sp. : Strains of Acinetobacter have demonstrated the ability to cometabolize 3,4-DCB. For instance, Acinetobacter sp. strain 4-CB1, when grown on 4-chlorobenzoate (B1228818) (4-CB), can transform 3,4-DCB into 3-chloro-4-hydroxybenzoate. nih.govoup.com This transformation is a crucial first step, as the resulting intermediate can be further degraded. nih.gov The initial dehalogenation of 3,4-DCB is catalyzed by a 4-CB dehalogenase enzyme, which is inducible by 4-CB. nih.gov However, 3,4-DCB itself does not induce the necessary enzyme, highlighting the importance of a suitable growth substrate for cometabolism to occur. nih.gov
Corynebacterium jeikeium : This bacterium, isolated from a wastewater treatment plant, has shown the capacity to use 3,4-DCB as a sole source of carbon and energy. ccsenet.org Studies have focused on optimizing conditions for its degrading activity, including substrate concentration, temperature, pH, and agitation. ccsenet.org Optimal degradation was observed at a 3mM concentration of 3,4-DCB, a pH of 7.5, a temperature of 37°C, and an agitation rate of 150 rpm. ccsenet.org The degradation proceeds via an ortho ring-cleavage pathway, initiated by a dioxygenase enzyme. ccsenet.org
Edwardsiella tarda : This bacterium can also utilize 3,4-DCB as its sole carbon source. jbarbiomed.com Research has indicated that the degradation of 3,4-DCB by E. tarda is an aerobic process. jbarbiomed.com Optimal conditions for its activity include a pH of 7.5 and an incubation temperature of 42°C. jbarbiomed.com The degradation pathway involves the activity of catechol 1,2-dioxygenase, suggesting an ortho-cleavage mechanism. jbarbiomed.com
Table 1: Specialized Microorganisms for 3,4-Dichlorobenzoate Bioremediation
| Microorganism | Degradation Capability | Key Enzymes/Pathways | Optimal Conditions |
|---|---|---|---|
| Acinetobacter sp. strain 4-CB1 | Cometabolism with 4-chlorobenzoate | 4-CB dehalogenase | Presence of 4-chlorobenzoate as a growth substrate |
| Corynebacterium jeikeium | Sole carbon and energy source | Dioxygenase (ortho ring-cleavage) | 3mM 3,4-DCB, pH 7.5, 37°C, 150 rpm |
| Edwardsiella tarda | Sole carbon and energy source | Catechol 1,2-dioxygenase (ortho-cleavage) | pH 7.5, 42°C, aerobic conditions |
Biostimulation Techniques for Indigenous Microbial Communities
Biostimulation aims to enhance the degradative capabilities of the native microbial populations already present in a contaminated environment. mdpi.com This is typically achieved by adding nutrients, such as nitrogen and phosphorus, and electron acceptors, like oxygen, to overcome environmental limitations. e3s-conferences.orgmdpi.com For 3,4-DCB contamination, biostimulation can be a viable strategy, particularly in soils and sediments where indigenous microorganisms with the potential for chlorobenzoate degradation may exist. epa.gov The success of biostimulation depends on the presence of microorganisms with the appropriate catabolic genes and the effective delivery of amendments to stimulate their growth and activity. e3s-conferences.orgscielo.org.mx The addition of nutrients can significantly increase the rate of biodegradation by creating a more favorable environment for the proliferation of competent degraders. mdpi.com
Bioreactor Systems for Controlled Degradation
Bioreactors offer a controlled environment for the degradation of contaminants like 3,4-DCB, making them particularly suitable for treating contaminated water or slurries. nih.govnih.gov Various bioreactor configurations can be employed, including:
Fluidized Bed Bioreactors: These reactors have been used for the degradation of related compounds like 3,4-dichloroaniline, where microorganisms are immobilized on particles suspended in a fluid stream. nih.gov This design provides a large surface area for microbial growth and efficient mass transfer of the contaminant and oxygen to the biofilm. nih.gov High degradation efficiencies can be achieved with relatively short retention times. nih.gov
Bench-Scale Aerobic Fluidized-Bed Bioreactors: These have been successfully used to biodegrade mixtures of chlorinated compounds, including 3,4-dichloronitrobenzene, a related compound. nih.gov Inoculation with samples from a contaminated site led to the complete biodegradation of the mixture, demonstrating the potential of this reactor type for treating complex waste streams. nih.gov
Field-Scale Bioremediation Demonstrations and Challenges
Transitioning bioremediation strategies from the laboratory to the field presents several challenges. usfq.edu.ec Field-scale applications for chlorinated aromatic compounds have provided valuable insights into the complexities of in-situ bioremediation. epa.gov
Demonstrations:
Field studies on related contaminants like pentachlorophenol (B1679276) (PCP) and polycyclic aromatic hydrocarbons (PAHs) have utilized land treatment units (LTUs), where contaminated soil is treated in lined beds. epa.gov These demonstrations have shown that bioremediation can effectively reduce contaminant levels and toxicity. epa.gov
Challenges:
Bioavailability: The effectiveness of bioremediation can be limited by the low bioavailability of contaminants in soil and sediment, where they can be strongly sorbed to organic matter. usfq.edu.ec
Environmental Conditions: Uncontrolled environmental factors in the field, such as temperature, pH, and moisture, can significantly impact microbial activity and degradation rates. e3s-conferences.org
Competition: Introduced microorganisms in bioaugmentation strategies must be able to compete with the indigenous microbial communities to be effective. e3s-conferences.org
Toxicity: High concentrations of contaminants can be toxic to the degrading microorganisms, inhibiting the bioremediation process. e3s-conferences.org
Monitoring: Assessing the progress and effectiveness of bioremediation in the field can be difficult and requires robust monitoring techniques. seasidesustainability.org
Integration with Physical-Chemical Remediation Technologies
Combining bioremediation with physical-chemical treatment methods can create a more effective and efficient remediation strategy, particularly for complex contamination scenarios. nih.gov
Soil Washing followed by Bioremediation: Soil washing can be used as a pre-treatment step to remove a significant portion of the contaminant mass, reducing the load for subsequent biological treatment. researchgate.net The resulting wash water, containing the contaminant, can then be treated in a bioreactor.
Integration with Advanced Oxidation Processes (AOPs): AOPs, such as Fenton oxidation or persulfate oxidation, can be used to partially oxidize recalcitrant compounds like 3,4-DCB, making them more biodegradable. researchgate.net This can serve as a pre-treatment to enhance the efficiency of subsequent biological degradation.
Immobilization followed by Bioremediation: Physical-chemical methods can be used to immobilize contaminants, preventing their migration while bioremediation takes place over a longer period.
The integration of different technologies can help to overcome the limitations of individual approaches, leading to a more comprehensive and successful remediation of sites contaminated with this compound. nih.govresearchgate.net
Chemical Synthesis and Derivatives of 3,4 Dichlorobenzoate for Research Purposes
Synthetic Methodologies for 3,4-Dichlorobenzoic Acid
3,4-Dichlorobenzoic acid serves as a crucial intermediate in the synthesis of various more complex chemical compounds. Its preparation can be achieved through several established routes, most notably through the oxidation of 3,4-dichlorotoluene (B105583).
Oxidation Reactions (e.g., from 3,4-Dichlorotoluene)
The oxidation of 3,4-dichlorotoluene is a primary method for synthesizing 3,4-dichlorobenzoic acid. wikipedia.org This transformation can be accomplished using various oxidizing agents and catalytic systems. One effective method involves the liquid-phase oxidation of 2,4-dichlorotoluene (B165549) with a gas containing molecular oxygen, such as air or pure oxygen. google.com This reaction is typically carried out in a lower fatty acid solvent like acetic acid, at temperatures ranging from 100 to 220°C, in the presence of a catalyst system containing cobalt, manganese, and bromine. google.com The catalyst amount is generally around 0.05 to 3% by weight based on the 2,4-dichlorotoluene. google.com
Another approach utilizes a Brønsted acid-catalyzed aerobic photo-oxygenation of benzylic C-H bonds. rsc.org For instance, 3,4-dichlorotoluene can be converted to 3,4-dichlorobenzoic acid with a high yield of 92%. rsc.org The reaction is performed under oxygen in acetonitrile (B52724), catalyzed by an acid like methanesulfonic acid. rsc.org
Furthermore, gold nanoparticles supported on titanium dioxide (Au NCs/TiO2) have been shown to catalyze the oxidation of 3,4-dichlorotoluene to 3,4-dichlorobenzoic acid with a high yield of 96.8%. chemicalbook.com This reaction is conducted in water with sodium hydroxide (B78521) and oxygen pressure in an autoclave at 120°C. chemicalbook.com
A summary of different oxidation methods is presented below:
| Starting Material | Oxidizing Agent/Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 2,4-Dichlorotoluene | Molecular Oxygen / Co-Mn-Br catalyst | Acetic Acid | 100-220°C | High | google.com |
| 3,4-Dichlorotoluene | Oxygen / Methanesulfonic acid | Acetonitrile | Not specified | 92% | rsc.org |
| 3,4-Dichlorotoluene | Oxygen / Au NCs/TiO2 | Water | 120°C | 96.8% | chemicalbook.com |
Other Established Synthetic Routes
Besides oxidation, other methods exist for the synthesis of dichlorobenzoic acids. For example, 3,5-dichlorobenzoic acid can be synthesized from benzonitrile (B105546) through a chlorination reaction. google.com Another route involves the reaction of o-aminobenzoic acid with trifluoroacetic acid, followed by chlorination and subsequent reactions to yield 3,5-dichlorobenzoic acid. google.com A more traditional, though less common, method involves heating para-chlorobenzoic acid with antimony pentachloride in a sealed tube. prepchem.com
Preparation of Esters and Other Carboxylic Acid Derivatives (e.g., methyl 3,4-dichlorobenzoate, ethyl this compound)
The carboxylic acid group of 3,4-dichlorobenzoic acid can be readily converted into various derivatives, such as esters. These derivatives are valuable intermediates in organic synthesis.
Methyl this compound can be prepared from 3,4-dichlorobenzoic acid and a methyl ester. biosynth.com It is a solid with a melting point of 46°C. biosynth.com One specific synthesis of a derivative involves reacting methyl this compound with phenylhydrazine (B124118) in the presence of sodium methoxide (B1231860) in methanol (B129727) to produce 3,4-dichlorobenzoic acid phenylhydrazide. prepchem.com
Ethyl this compound is synthesized by the esterification of 3-amino-2,4-dichlorobenzoic acid with ethanol, typically catalyzed by an acid like sulfuric acid under reflux conditions. smolecule.com
The table below summarizes the properties of these two common esters.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| Methyl this compound | C8H6Cl2O2 | 205.04 | 46 | biosynth.comnih.gov |
| Ethyl this compound | C9H8Cl2O2 | 219.06 | Not specified | guidechem.com |
Synthesis of Metal Coordination Compounds with this compound Ligands (e.g., Ni(II)-Ln(III) heterometallic clusters)
This compound can act as a ligand to form coordination complexes with various metal ions. These complexes exhibit interesting structural and catalytic properties. A notable example is the formation of heterometallic clusters containing both a d-block transition metal and an f-block lanthanide metal.
Solvothermal reactions involving NiCl₂·6H₂O, Ln(NO₃)₃·nH₂O (where Ln is a lanthanide), 3,4-dichlorobenzoic acid, and 2,2′-bipyridine have been used to synthesize Ni(II)-Ln(III) heterometallic complexes. x-mol.net These reactions have yielded trinuclear and tetranuclear clusters. x-mol.net
Structural Characterization of Coordination Complexes
The structures of these coordination compounds are diverse and influenced by factors such as the size of the lanthanide ion and the position of the halogen substituents on the benzoate (B1203000) ligand. x-mol.net For example, in the Ni(II)-Ln(III) heterometallic complexes, the adjacent polynuclear clusters can be linked by π–π interactions to form one-dimensional supramolecular chains. x-mol.net
In other systems, such as those involving 2,4-dichlorobenzoate (B1228512) ligands, the coordination number of the metal ion can vary. For instance, in a complex with holmium, [Ho(2,4-DClBA)₃bipy]₂, the Ho³⁺ ion has a coordination number of nine. researchgate.net
The structural characteristics of coordination compounds, including coordination number and geometry (e.g., octahedral, tetrahedral, square planar), are key determinants of their physical and chemical properties. numberanalytics.com
Application in Catalysis Research
Coordination compounds, including those with dichlorobenzoate ligands, are widely investigated for their catalytic applications. numberanalytics.com The presence of both a Lewis acidic metal center and Lewis basic groups within the same complex can make them suitable catalysts for various reactions. x-mol.net
For example, certain Ni(II) complexes have been shown to be effective catalysts for the fixation of carbon dioxide into epoxides to produce organic cyclic carbonates. x-mol.net In the context of 3d/4f heterometallic clusters, their cooperative catalytic activity has been demonstrated in Michael addition reactions. acs.orgresearchgate.net Computational studies suggest that in solution, tetrametallic clusters can dissociate into catalytically active dimers, each containing one 3d and one 4f metal that work in concert. acs.org
Analytical Methodologies for the Detection and Quantification of 3,4 Dichlorobenzoate and Its Metabolites
Chromatographic Techniques
Chromatography is a fundamental laboratory technique for the separation of mixtures. d-nb.info The separation is based on the differential partitioning of components between a mobile phase (a fluid) and a stationary phase (a solid or a liquid supported on a solid). d-nb.infonih.gov This differential migration allows for the isolation of individual compounds from a complex matrix, which is essential for accurate quantification and identification. hyphadiscovery.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used method for the analysis of volatile and semi-volatile organic compounds. thermofisher.com It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, enabling the identification and quantification of components in a mixture. nist.gov For non-volatile compounds like 3,4-Dichlorobenzoate, a chemical derivatization step is often required to increase their volatility and thermal stability for GC analysis. spectroscopyonline.com
Common derivatization procedures involve converting the carboxylic acid group of this compound into a less polar and more volatile ester. Methylation using reagents like diazomethane (B1218177) is a frequently employed technique for this purpose. nih.gov Other derivatizing agents, such as those used for related compounds, include acetic anhydride, which protects hydroxyl and amine groups, and phenyl boronic acid (PBA), which reacts with diols. d-nb.infomdpi.com The choice of derivatization agent depends on the specific metabolites being targeted. For instance, in the analysis of a drug and its metabolites, including 3,5-dichlorobenzoic acid, methylation with diazomethane was used for the acid metabolite, while other metabolites required different derivatization strategies before GC-MS analysis. nih.gov
Once derivatized, the sample is introduced into the GC, where compounds are separated based on their boiling points and affinity for the capillary column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge (m/z) ratio. thermofisher.com GC-MS methods can be highly sensitive and specific, with quantification ranges often in the nanogram per milliliter (ng/mL) level. nih.gov For example, a validated GC-MS method for 3,5-dichlorobenzoic acid and other metabolites demonstrated quantification ranges from 0.5 to 150 ng/mL with good precision and accuracy. nih.gov
Table 1: Derivatization Reagents for GC-MS Analysis of Carboxylic Acids and Related Metabolites
| Derivatization Reagent | Target Functional Group(s) | Typical Application | Reference(s) |
|---|---|---|---|
| Diazomethane | Carboxylic Acids | Methylation to form methyl esters | nih.gov |
| Acetic Anhydride | Hydroxyls, Amines | Acetylation to increase volatility and protect reactive groups | mdpi.com |
| Phenyl Boronic Acid (PBA) | Diols | Forms cyclic boronate esters | d-nb.info |
| Hexamethyldisilazane (HMDS) | Phenols, Amines | Silylation to increase volatility | nih.gov |
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the analysis of a wide array of compounds, including those that are non-volatile or thermally sensitive. ijraset.com These methods are frequently used for the separation, identification, and quantification of this compound and its metabolites in various matrices. ijraset.comebi.ac.uk UHPLC utilizes columns with smaller particle sizes (typically less than 2 µm), which operates at higher pressures to achieve faster separations, greater resolution, and improved sensitivity compared to traditional HPLC. ijraset.com
In a typical setup for analyzing this compound, a reverse-phase column (such as a C18 column) is used, where the stationary phase is nonpolar. researchgate.net The mobile phase is a polar solvent mixture, often consisting of acetonitrile (B52724) and/or methanol (B129727) with water, sometimes containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for mass spectrometry detection. researchgate.netnih.gov The compounds are separated based on their hydrophobicity, with more polar metabolites eluting earlier than the parent compound.
Coupling HPLC or UHPLC with tandem mass spectrometry (MS/MS) provides an exceptionally sensitive and selective analytical system. chromatographyonline.com This combination allows for the detection of analytes at very low concentrations, with limits of detection (LOD) often in the sub-microgram per liter (µg/L) range. ebi.ac.uk For instance, a UHPLC-MS/MS method developed for the analysis of various personal care products and pharmaceuticals in water, which used 3,4-Dichlorobenzoic acid as an internal standard, demonstrated the high sensitivity required for environmental monitoring. ebi.ac.uk UHPLC-MS/MS methods are crucial for identifying and quantifying metabolites in complex biological and environmental samples. nih.gov
Table 2: Example HPLC/UHPLC System Parameters for Chlorobenzoate Analysis
| Parameter | HPLC | UHPLC-MS/MS | Reference(s) |
|---|---|---|---|
| Column | Kromasil 100 C18 (4.6 x 250 mm, 5 µm) | Accucore™ Phenyl Hexyl (2.1 x 100 mm, 2.6 µm) | researchgate.net, nih.gov |
| Mobile Phase | Methanol:Water (70:30 v/v) with 0.1% TFA | A: Ammonium formate 2 mM in water, 0.1% formic acid B: Ammonium formate 2 mM in Methanol/Acetonitrile (50:50), 0.1% formic acid | researchgate.net, nih.gov | | Detection | UV (227 nm) | Full-scan data-dependent MS2 (ddMS2) | researchgate.net, nih.gov | | Flow Rate | 1.0 mL/min | Gradient Elution | researchgate.net, nih.gov |
Ion Chromatography for Chloride Release Monitoring
During the biodegradation of this compound, the chlorine atoms are cleaved from the aromatic ring, releasing chloride ions (Cl⁻) into the medium. Monitoring the concentration of these released chloride ions is a direct and effective way to measure the extent of dechlorination and, by extension, the degradation of the parent compound. Ion Chromatography (IC) is the premier technique for this purpose. unil.ch
IC is a form of liquid chromatography designed for the determination of ionic solutes. unil.ch In a typical IC system for anion analysis, the sample is injected into a stream of an eluent (e.g., a sodium carbonate/sodium bicarbonate solution) and passed through an anion-exchange column. pensoft.net This column contains a stationary phase with fixed positive charges, which retains the negatively charged anions. The anions are separated based on their relative affinities for the stationary phase. After separation, the eluent passes through a suppressor, which reduces the background conductivity of the eluent and enhances the signal of the analyte ions. pensoft.net The final detection is most commonly performed using a conductivity detector. lcms.cz
This method is highly robust, sensitive, and capable of simultaneously quantifying multiple common inorganic anions like fluoride, chloride, nitrate, phosphate, and sulfate. pensoft.netgcms.cz Method detection limits for chloride are typically in the low parts-per-billion (ppb) or µg/L range, making IC an ideal tool for tracking the often small changes in chloride concentration during microbial degradation studies. unil.ch
Table 3: Typical Ion Chromatography Conditions for Chloride Analysis
| Parameter | Condition | Reference(s) |
|---|---|---|
| System | Knauer Azura Ion Chromatograph | pensoft.net |
| Column | Dionex IonPac AS22 (4 x 250 mm) | pensoft.net |
| Eluent | 4.5 mM Sodium Carbonate / 1.4 mM Sodium Bicarbonate | pensoft.net |
| Suppressor | XAMS Anion membrane suppressor (Self-Regenerating) | pensoft.net |
| Detector | Conductivity Detector | pensoft.netlcms.cz |
| LOD for Chloride | ~0.06 mg/L | pensoft.net |
Spectroscopic Detection Methods
Spectroscopic methods involve the interaction of electromagnetic radiation with matter. They are indispensable for both quantifying compounds and elucidating their chemical structures.
UV-Vis Spectrophotometry for Substrate Disappearance and Metabolite Detection
UV-Visible (UV-Vis) spectrophotometry is a versatile and widely accessible technique used for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. pageplace.de For aromatic compounds like this compound, the presence of the benzene (B151609) ring and conjugated systems gives rise to characteristic UV absorbance peaks. upi.edu
This technique is particularly useful for monitoring the progress of biodegradation in real-time. The disappearance of the parent substrate (this compound) can be tracked by measuring the decrease in absorbance at its specific maximum absorption wavelength (λmax). asm.org As the compound is degraded and the aromatic ring is cleaved or altered, the UV-Vis spectrum changes, reflecting the formation of new metabolites which may have their own distinct absorption maxima. researchgate.net For example, the formation of catechol-type metabolites during degradation can be observed by the appearance of new absorbance peaks.
Table 4: Illustrative UV Absorption Maxima for Aromatic Compounds
| Compound Type | Typical λmax (nm) | Chromophore System | Reference(s) |
|---|---|---|---|
| Benzoic Acid Derivatives | ~230, ~273 | Aromatic ring, Carboxyl group | upi.edu |
| Catechols | ~275-280 | Hydroxylated aromatic ring | N/A |
| Unsaturated Aldehydes | ~217 | α,β-unsaturated carbonyl | upi.edu |
Advanced Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Metabolites
While MS techniques provide information on the mass and fragmentation of a molecule, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the complete structural elucidation of unknown compounds, including metabolites. hyphadiscovery.comslideshare.net NMR provides detailed information about the carbon-hydrogen framework of a molecule. slideshare.net
For metabolite identification, a suite of NMR experiments is typically employed. The basic one-dimensional (1D) ¹H NMR spectrum reveals the number of different types of protons in a molecule and their electronic environment. slideshare.net However, for complex structures, two-dimensional (2D) NMR techniques are essential. nih.gov
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), helping to piece together fragments of the molecule. nih.govnih.gov
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to, providing a direct C-H connection map. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is critical for connecting the molecular fragments and identifying non-protonated atoms like quaternary carbons and carbonyls. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which is useful for confirming stereochemistry. hyphadiscovery.com
By combining the information from these experiments, a complete and unambiguous structure of a metabolite can be determined. hyphadiscovery.com This is particularly valuable when mass spectrometry data is ambiguous or leads to an incorrect structural prediction. hyphadiscovery.com The use of high-field NMR instruments and cryoprobe technology enhances sensitivity, allowing for the analysis of the small quantities of metabolites typically isolated from biological or environmental samples. hyphadiscovery.com
Table 5: Key NMR Experiments for Metabolite Structure Elucidation
| NMR Experiment | Information Provided | Primary Use | Reference(s) |
|---|---|---|---|
| ¹H NMR | Number, chemical environment, and coupling of protons. | Initial overview of the proton framework. | slideshare.net |
| COSY | Shows ¹H-¹H spin-spin coupling correlations. | Establishes connectivity between adjacent protons. | nih.gov |
| HSQC | Shows one-bond ¹H-¹³C correlations. | Maps protons to their directly attached carbons. | nih.gov |
| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Connects molecular fragments and identifies quaternary carbons. | nih.gov |
Radiotracer Techniques in Metabolic Studies
Radiotracer techniques are indispensable for elucidating the metabolic pathways of this compound. slideshare.net These methods involve the use of isotopically labeled compounds, where one or more atoms are replaced by a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H). slideshare.netiaea.org This labeling allows for the tracking of the parent compound and its metabolites through biological systems with high sensitivity and specificity. slideshare.netslideshare.net
In a typical metabolic study, an organism or cell culture is exposed to the radiolabeled this compound. slideshare.net Over time, samples are collected and analyzed to identify and quantify the radioactive metabolites. slideshare.net Techniques like autoradiography can be used to visualize the distribution of the radiolabeled compounds within tissues or on chromatography plates. slideshare.netslideshare.net For quantitative analysis, liquid scintillation counting is a common method to measure the amount of radioactivity in a sample, which is directly proportional to the concentration of the labeled compound. slideshare.net
The use of radiotracers has been fundamental in determining how organisms metabolize xenobiotics like chlorinated benzoates. nih.gov For instance, studies have utilized ¹⁴C-labeled compounds to trace the degradation pathways of similar chlorinated aromatic compounds by microorganisms. asm.org This approach provides definitive evidence of the biotransformation processes and the identity of the resulting metabolites. slideshare.netslideshare.net
Sample Preparation and Extraction Protocols for Environmental Matrices
The analysis of this compound in environmental samples, such as soil and water, necessitates robust sample preparation and extraction protocols to isolate the analyte from complex matrices. The choice of method depends on the specific characteristics of the sample and the target analyte.
For soil and sediment samples , several extraction techniques are employed:
Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to rapidly extract analytes. nih.govgrdc.com.au A study on the determination of 15 chlorobenzoic acid isomers in soil utilized ASE with a mixture of hexane (B92381) and acetone (B3395972) (1:1, V/V) containing 1% acetic acid at 150°C and 10.34 MPa, achieving recoveries above 82%. nih.gov
Soxhlet Extraction: A classical and exhaustive extraction method where the sample is continuously washed with a solvent. grdc.com.au Isopropanol/ammonia mixtures have been used for extracting organic compounds from soil. grdc.com.au
Sonication: This method uses ultrasonic waves to disrupt the sample matrix and enhance solvent extraction. grdc.com.au
For water samples , the primary goal is to concentrate the analyte and remove interfering substances.
Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. nih.gov
Solid-Phase Extraction (SPE): This has become a popular method due to its efficiency and reduced solvent consumption. researchgate.net The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent. researchgate.net For chlorinated benzoic acids, hydrophilic-lipophilic balanced (HLB) sorbents have been shown to be effective. researchgate.net
Following extraction, a cleanup step may be necessary to remove co-extracted interfering compounds. This can involve techniques like column chromatography or further SPE steps. For volatile analytes, care must be taken to prevent losses during sample handling and concentration steps. environment.govt.nz The addition of a keeper solvent like dimethyl sulfoxide (B87167) can help prevent the volatilization of chlorobenzoic acids during extract concentration. nih.gov
Validation of Analytical Methods for Research Applications
The validation of analytical methods is a critical process to ensure that a method is suitable for its intended purpose, providing reliable and reproducible results. sysrevpharm.orgcorn12.dkglobalresearchonline.net The validation process involves evaluating several key parameters as defined by international guidelines, such as those from the International Council for Harmonisation (ICH). sysrevpharm.orgeuropa.eu
Key validation parameters include:
Accuracy: This refers to the closeness of the measured value to the true value. sysrevpharm.orgcorn12.dk It is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference material) or by performing recovery studies where a known amount of the analyte is spiked into a blank matrix. corn12.dk For example, an HPLC method for chlorobenzoic acids reported accuracy values ranging from 82 ± 2% to 114 ± 1%. nih.gov
Precision: This describes the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. sysrevpharm.orgcorn12.dk It is usually expressed as the relative standard deviation (RSD). sysrevpharm.org Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). europa.eu A gas chromatography-mass spectrometry (GC-MS) method for determining related compounds reported inter-day precision within 14% RSD. nih.gov
Specificity: This is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. sysrevpharm.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. sysrevpharm.orgcorn12.dk The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sysrevpharm.orgcorn12.dk For an HPLC method for chlorobenzoic acids, the LOQ was reported to be 5 or 10 µg/mL depending on the isomer. nih.gov
Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. sysrevpharm.org The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. sysrevpharm.org An HPLC method for this compound and other isomers showed a linear range of 10-120 µg/mL. nih.gov
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. sysrevpharm.org
The table below summarizes the validation parameters for an exemplary HPLC method for the determination of chlorobenzoic acids. nih.gov
Table 1. Validation Parameters for an HPLC Method for Chlorobenzoic Acids
| Parameter | This compound | Other Isomers |
|---|---|---|
| Linear Range | 10-120 µg/mL | 5-120 µg/mL |
| Limit of Quantification (LOQ) | 10 µg/mL | 5 µg/mL |
| Accuracy | 94 ± 1% to 114 ± 1% | 82 ± 2% to 103 ± 3% |
| Relative Standard Deviation (RSD) | 0.74% to 5.84% | 2.42% to 9.42% |
Computational and Theoretical Investigations of 3,4 Dichlorobenzoate Reactivity and Interactions
Quantum Chemical Calculations (e.g., DFT studies)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in exploring the intrinsic properties of 3,4-dichlorobenzoate and its derivatives. mdpi.com DFT methods are widely used to accurately describe the electronic structure and predict the vibrational wavenumbers for molecules of this size. researchgate.net These calculations provide a foundational understanding of the molecule's stability, reactivity, and potential transformation pathways.
The electronic structure of a molecule governs its chemical behavior. DFT calculations are employed to determine key properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). mdpi.comresearchgate.net The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability. colab.ws
The Molecular Electrostatic Potential (MEP) surface is another valuable tool derived from DFT, which visually represents the charge distribution and helps identify regions of a molecule that are prone to electrophilic or nucleophilic attack. researchgate.netals-journal.com Analysis of these fundamental properties allows for the prediction of how this compound will interact with other chemical species and its susceptibility to various types of reactions. For instance, theoretical studies on related dichlorobenzoate compounds have successfully used DFT to evaluate physicochemical properties like ionization potential, electron affinity, and electronegativity, which are crucial for understanding chemical and biological activity. researchgate.net
Table 1: Computed Properties of this compound and Related Compounds
| Property | Value (this compound) | Method/Source |
| Molecular Formula | C₇H₃Cl₂O₂⁻ | PubChem nih.gov |
| Molecular Weight | 190.00 g/mol | PubChem 2.1 nih.gov |
| Monoisotopic Mass | 188.95156 Da | ChEBI ebi.ac.uk |
| XLogP3 | 4.1 | XLogP3 3.0 nih.gov |
| Gibbs Free Energy of Formation (ΔfG˚) | -264.2 kJ/mol | Dolfing (2009) psu.edu |
Many transformation reactions of chlorinated aromatic compounds, including this compound, proceed through radical anion intermediates. conicet.gov.armdpi.com DFT calculations are particularly effective for studying these highly reactive, open-shell species. mdpi.com
Theoretical studies on methyl dichlorobenzoates, which serve as close analogs, have shown that upon accepting an electron, the substrate forms a radical anion. conicet.gov.arresearchgate.net The stability and subsequent fate of this radical anion are dictated by its electronic and geometric structure. DFT calculations of spin densities reveal how the unpaired electron is distributed across the molecule. conicet.gov.ar For chloroaromatic radical anions, the spin density distribution indicates the most likely C-Cl bond to undergo cleavage. conicet.gov.ar For example, in studies of methyl 2,5-dichlorobenzoate (B1240473), calculations showed that the spin density was highest at the ortho-position, correctly predicting this as the site of fragmentation. conicet.gov.ar These computational analyses are crucial for understanding mechanisms like the radical nucleophilic substitution (Sʀɴ1), explaining why certain isomers are more reactive and why specific products are formed. conicet.gov.arresearchgate.net
A potential energy surface (PES) is a theoretical construct that maps the energy of a molecule as a function of its atomic coordinates. wayne.edulibretexts.org It provides a landscape of a chemical reaction, showing reactants, products, intermediates, and the transition states that connect them. wayne.edu By calculating the PES for a reaction, chemists can determine the most energetically favorable pathway, known as the reaction coordinate, and calculate the activation energy required for the reaction to occur. wayne.edulibretexts.org
For the transformation of dichlorobenzoates, DFT has been used to calculate the potential energy surfaces for the dissociation of their radical anions. conicet.gov.arresearchgate.net These calculations reveal the activation energy barriers for the cleavage of the carbon-chlorine bonds. Studies on methyl dichlorobenzoate isomers demonstrated that radical anions derived from methyl 3,6-dichloro-2-methoxybenzoate (B1229588) had a significantly lower activation energy for fragmentation compared to those from methyl 2,5-dichlorobenzoate. conicet.gov.ar This computational result successfully explained the experimental observation that one isomer primarily yields disubstitution products while the other yields monosubstitution products, highlighting the predictive power of PES analysis in elucidating reaction mechanisms. conicet.gov.ar
Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a receptor, typically a protein or enzyme. bhu.ac.in This method helps in understanding the binding affinity, orientation, and specific interactions that stabilize the enzyme-substrate complex.
Research has employed molecular docking to investigate the potential of various enzymes to degrade dichlorobenzoates. In one study, the binding of several dichlorobenzoate isomers to a beta-class Glutathione S-transferase (GST) from Acidovorax sp. KKS102 was explored. umyu.edu.ngresearchgate.net The results predicted that dichlorobenzoates could bind to the enzyme's active site, a prerequisite for enzymatic degradation. umyu.edu.ngresearchgate.net The docking analysis identified key amino acid residues involved in the interaction and predicted binding energies. umyu.edu.ng For instance, 2,5-dichlorobenzoate was predicted to have a better binding affinity than 2,4- and 2,6-dichlorobenzoate. umyu.edu.ngresearchgate.net
In another study, derivatives of this compound were docked with the enzyme urease. nih.govresearchgate.net The simulations provided binding energy values and detailed the interactions within the enzyme's active site, justifying the observed inhibitory activity of the compounds. nih.gov These computational models are invaluable for screening potential enzymes for bioremediation and for understanding the structural basis of their substrate specificity.
Table 2: Summary of Molecular Docking Studies with Dichlorobenzoate Derivatives
| Ligand | Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Source |
| 2,4-Dichlorobenzoate (B1228512) | KKS-BphK (GST) | -6.25 | Ser102, His106, Lys107, Pro111, Trp112, Leu113 | Shehu et al. (2021) umyu.edu.ng |
| 2,5-Dichlorobenzoate | KKS-BphK (GST) | -6.34 | Ser102, His106, Lys107, Pro111, Trp112, Leu113 | Shehu et al. (2021) umyu.edu.ng |
| 2-((4-Isopropylphenyl)amino)-2-oxoethyl this compound | Jack Bean Urease | -7.90 (as part of compound 4e) | Not specified | Riaz et al. (2020) nih.gov |
Predictive Modeling of Environmental Fate and Biodegradation Kinetics
Predictive models are essential for assessing the environmental fate of contaminants like this compound. These models integrate data on chemical properties and microbial degradation kinetics to forecast the persistence and transformation of the compound in various environmental compartments.
The biodegradation of chloroaromatic compounds often follows established kinetic models. The Michaelis-Menten model has been used to describe the initial dehalogenation rates of compounds like 3,5-dichlorobenzoate in anoxic sediments. nih.gov However, the degradation patterns can be complex. For example, the accumulation of partially dehalogenated intermediates is a common observation. nih.gov To account for this, more sophisticated models have been developed, such as sequential Michaelis-Menten models that incorporate competitive inhibition, where the parent substrate inhibits the degradation of the intermediate products. nih.govk-state.edu
Experimental studies provide crucial parameters for these models. For instance, research on the biodegradation of 3,4-dichlorobenzoic acid (3,4-DCBA) by Corynebacterium jeikeium determined optimal conditions for its degradation, such as a substrate concentration of 3 mM, a pH of 7.5, and a temperature of 37°C. researchgate.net Such data on degradation rates under various conditions are vital for parameterizing and validating predictive environmental models. researchgate.net Furthermore, modeling efforts must also consider system-linked factors, such as mass transfer limitations in soil and sediment, which can become the rate-limiting step for biodegradation, especially at low contaminant concentrations. wur.nlacs.org
Table 3: Experimentally Determined Conditions and Kinetics for Chlorobenzoate Biodegradation
| Compound | Organism/System | Model/Parameter | Value/Condition | Source |
| 3,5-Dichlorobenzoate | Anoxic sediment slurries | Apparent Kₘ | 30-67 µM | Suflita et al. (1983) nih.gov |
| 3-Chlorobenzoate (B1228886) | Pseudomonas sp. strain B13 | Kₘ | 0.13 mM | Tros et al. (1996) wur.nl |
| 3,4-Dichlorobenzoic acid | Corynebacterium jeikeium | Optimal Concentration | 3 mM | Alqudah et al. (2014) researchgate.net |
| 3,4-Dichlorobenzoic acid | Corynebacterium jeikeium | Optimal pH | 7.5 | Alqudah et al. (2014) researchgate.net |
| 3,4-Dichlorobenzoic acid | Corynebacterium jeikeium | Optimal Temperature | 37 °C | Alqudah et al. (2014) researchgate.net |
Future Research Directions and Emerging Trends
Discovery of Novel Degradative Microorganisms and Enzymes
A primary focus of ongoing research is the identification and characterization of new microorganisms and enzymes capable of breaking down 3,4-DCBA. Isolating microbes from contaminated sites or wastewater treatment facilities has proven to be a successful strategy for discovering robust candidates for bioremediation. researchgate.net These organisms often possess unique enzymatic machinery adapted to metabolize chlorinated aromatic compounds.
For instance, Corynebacterium jeikeium, isolated from a wastewater plant in Jordan, can utilize 3,4-DCBA as its sole source of carbon and energy. researchgate.net Research has shown that its degradation capability is optimized at a pH of 7.5, a temperature of 37°C, and an agitation of 150 rpm. researchgate.net The degradation pathway in this bacterium is initiated by a 1,2-dioxygenase, which catalyzes the ortho-cleavage of the aromatic ring. researchgate.net Similarly, strains of Brevibacterium spp. have been shown to optimally degrade 3,4-DCBA under conditions of 37°C, pH 7.0, and 150 rpm agitation. jbarbiomed.com Another bacterium, Edwardsiella tarda, demonstrates optimal degradation at a slightly higher temperature of 42°C and a pH of 7.5. jbarbiomed.com
Some microorganisms metabolize 3,4-DCBA through cometabolism, where the degradation occurs in the presence of another primary growth substrate. Acinetobacter sp. strain 4-CB1, when grown on 4-chlorobenzoate (B1228818) (4-CB), can cometabolize 3,4-DCBA to 3-chloro-4-hydroxybenzoate. nih.gov This initial step is catalyzed by a 4-CB dehalogenase. nih.gov Furthermore, Cupriavidus sp. strain SK-3 is capable of transforming 3,4-DCBA into corresponding chlorocatechols. nih.gov The discovery of such diverse microbial activities provides a rich resource for developing targeted bioremediation strategies.
| Microorganism | Degradation Type | Key Enzyme/Intermediate | Optimal Conditions |
| Corynebacterium jeikeium | Sole carbon/energy source | 1,2-dioxygenase (ortho pathway) | pH 7.5, 37°C, 150 rpm researchgate.net |
| Edwardsiella tarda | Sole carbon/energy source | Not specified | pH 7.5, 42°C jbarbiomed.com |
| Brevibacterium spp. | Sole carbon/energy source | Not specified | pH 7.0, 37°C, 150 rpm jbarbiomed.com |
| Acinetobacter sp. strain 4-CB1 | Cometabolism with 4-CB | 4-CB dehalogenase; Intermediate: 3-chloro-4-hydroxybenzoate nih.gov | Not specified |
| Cupriavidus sp. strain SK-3 | Transformation | Intermediate: Chlorocatechols nih.gov | Not specified |
Systems Biology Approaches to Understand Complex Degradation Networks
Moving beyond the study of individual microbes, systems biology offers a holistic approach to understanding the intricate networks of genes, proteins, and metabolic pathways involved in 3,4-DCBA degradation. This approach aims to create comprehensive models of how microbial cells or consortia respond to and metabolize chlorinated compounds. By analyzing the entire biological system, researchers can identify regulatory mechanisms, metabolic bottlenecks, and key genetic components that govern the degradation process.
For example, the degradation of related chlorobenzoates often involves complex, multi-step pathways encoded by disparate gene clusters. nih.gov In some bacteria, the genes for the initial attack on the chlorinated ring and the subsequent ring-cleavage pathway are located in different parts of the chromosome. nih.gov Understanding how these distributed genetic systems are co-regulated is a key question that systems biology can address. Metagenomic analysis of microbial communities from contaminated environments can reveal the full diversity of catabolic pathways present, providing a blueprint of the metabolic potential of an entire ecosystem. nih.gov By mapping these complex interactions, researchers can better predict degradation efficiency and design microbial consortia with complementary metabolic capabilities for more complete and rapid mineralization of pollutants.
Development of Advanced Bioremediation Technologies
Building on the discovery of novel microbes and a deeper understanding of their metabolic networks, research is focused on developing and refining advanced bioremediation technologies. These technologies aim to enhance the activity of degradative microorganisms in situ or in engineered ex situ systems. rsc.org
Enhanced bioremediation involves stimulating indigenous microbial populations by adding electron donors, nutrients, or other substrates to the contaminated environment. clu-in.org For anaerobic reductive dechlorination, simple organic substrates like lactate, methanol (B129727), or benzoate (B1203000) can be introduced to the subsurface to provide the necessary reducing power. epa.gov
Bioaugmentation is a strategy that involves introducing specialized, non-indigenous microorganisms or microbial consortia to a contaminated site to supplement the existing microbial population. clu-in.org This is particularly useful when the native microbes lack the specific enzymes required to degrade a target pollutant like 3,4-DCBA.
More sophisticated approaches involve the creation of engineered systems. One such technology is the use of reactive barriers , which are permeable zones installed in the path of contaminated groundwater flow. A field test has demonstrated the effectiveness of a reactive barrier composed of granular activated carbon (GAC) bioaugmented with both an anaerobic dechlorinating culture (WBC-2) and an aerobic culture. epa.gov This design creates overlapping redox conditions that allow for the complete breakdown of chlorinated benzenes, avoiding the accumulation of intermediate products. epa.gov Other emerging technologies include the use of immobilized cells or enzymes and the development of microbial fuel cells to drive contaminant degradation. nih.govnih.gov
Interdisciplinary Research Integrating Omics Technologies and Computational Science
The complexity of biodegradation demands an interdisciplinary approach that combines modern biological techniques with computational power. The integration of "omics" technologies—genomics, proteomics, and metabolomics—is becoming central to this effort. nih.gov
Genomics allows for the identification of the complete set of genes involved in degradation pathways. For example, genomic analysis of Caballeronia, Paraburkholderia, and Cupriavidus strains revealed the presence of cbe and tfd gene clusters, indicating they likely metabolize 3-chlorobenzoate (B1228886) via the chlorocatechol ortho-cleavage pathway. mdpi.com
Proteomics identifies the actual proteins (enzymes) expressed by an organism under specific conditions, confirming that the genetic potential for degradation is being translated into functional machinery. nih.gov
Metabolomics , often using techniques like high-performance liquid chromatography and mass spectrometry, identifies the metabolic intermediates produced during degradation, allowing for precise pathway elucidation. mdpi.com
This wealth of omics data provides the foundation for computational science and bioinformatics. Advanced quantitative PCR (qPCR) methods can be used to monitor the abundance of specific functional genes and microorganisms in a bioremediation system, providing real-time feedback on its performance. epa.gov Computational modeling can then be used to simulate metabolic pathways, predict the effects of genetic modifications, and understand the dynamics of microbial communities. This synergy between empirical data generation and computational analysis accelerates the discovery and engineering of effective bioremediation solutions.
Expanding the Scope of Synthetic Strategies for Dichlorobenzoate Derivatives
Beyond its role as an environmental pollutant, the dichlorobenzoate structure serves as a valuable scaffold in synthetic organic chemistry for creating novel molecules with useful applications. Research is focused on developing new synthetic methods to produce functional derivatives for agriculture, medicine, and materials science.
One area of application is in agriculture. Following the principle of active subunit combination, researchers have designed and synthesized a series of trichloromethyl dichlorobenzene triazole derivatives. nih.gov These compounds act as crop "safeners," protecting wheat from injury caused by certain herbicides without reducing the herbicide's effectiveness on weeds. nih.gov This work demonstrates how the dichlorophenyl moiety can be incorporated into more complex molecules to achieve specific biological activities.
Advanced synthetic protocols are also being developed to create complex heterocyclic systems. For example, methods like the Buchwald–Hartwig coupling reaction are being used to synthesize nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives from bromo-2-nitrobenzene precursors, which can be derived from dichlorinated compounds. nih.gov Such phenazine (B1670421) derivatives are being investigated for their potential as new drug candidates in cancer therapy. nih.gov These examples highlight a forward-looking trend where the dichlorobenzoate chemical structure is leveraged as a versatile building block for high-value, functional molecules.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3,4-dichlorobenzoate derivatives, and what factors influence reaction yields?
- Methodological Answer : A common approach involves esterification of 3,4-dichlorobenzoic acid with alcohols under acidic catalysis. For example, methyl this compound is synthesized by refluxing 3,4-dichlorobenzoic acid with methanol and sulfuric acid, achieving 79% yield after recrystallization . Key factors include solvent choice (e.g., ethanol or DMSO), reaction time (4–18 hours), and temperature control (reflux vs. room temperature). Impurities from incomplete chlorination or side reactions (e.g., decarboxylation) require careful purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer :
- NMR : and NMR are critical for confirming substituent positions. For methyl this compound, characteristic peaks include δ = 3.94 ppm (ester methyl group) and aromatic protons at δ = 7.53–8.12 ppm .
- IR Spectroscopy : A strong carbonyl (C=O) stretch at ~1733 cm confirms ester formation .
- Mass Spectrometry : High-resolution MS (e.g., ESI+) identifies molecular ions (e.g., m/z 276.85 for 3-bromopropyl this compound) .
Q. How can researchers validate the purity of synthesized this compound compounds?
- Methodological Answer : Combine melting point analysis (e.g., 47°C for methyl this compound ) with HPLC (C18 columns, acetonitrile/water mobile phase) to detect impurities. Cross-reference with NIST or PubChem spectral databases for structural confirmation .
Advanced Research Questions
Q. How do discrepancies in reported melting points or spectral data for this compound derivatives arise, and how should they be resolved?
- Methodological Answer : Variations often stem from differences in synthetic conditions (e.g., solvent purity, crystallization methods) or analytical calibration. For example, methyl this compound’s melting point ranges from 45–47°C depending on recrystallization solvents . To resolve contradictions, replicate experiments using standardized protocols and compare data with peer-reviewed sources (e.g., NIST Chemistry WebBook ). Cross-validate using multiple techniques (e.g., NMR + XRD) .
Q. What are the challenges in scaling up this compound synthesis from laboratory to pilot scale?
- Methodological Answer : Key issues include:
- Side Reactions : Prolonged reflux in DMSO may degrade intermediates, reducing yields . Optimize reaction time and temperature using kinetic studies.
- Purification : Column chromatography is impractical at scale. Switch to fractional distillation or solvent extraction (e.g., water-ethanol mixtures for crystallization) .
- Safety : Handling chlorinated reagents (e.g., thionyl chloride) requires rigorous containment and waste management protocols .
Q. What microbial degradation pathways exist for this compound, and how can they be harnessed for bioremediation?
- Methodological Answer : Pseudomonas and Alcaligenes strains metabolize chlorobenzoates via reductive dechlorination or hydrolytic dehalogenation. For this compound, co-metabolism with glucose as a primary carbon source enhances degradation rates. Monitor metabolites (e.g., 4-chlorobenzoate) using GC-MS and optimize pH (6.5–7.5) and temperature (25–30°C) for enzymatic activity .
Q. How do substituent positions (e.g., 3,4- vs. 3,5-dichloro) impact the biological activity of benzoate derivatives?
- Methodological Answer : Substituent orientation affects receptor binding. For example, Tropanyl 3,5-dichlorobenzoate acts as a 5-HT receptor antagonist due to steric and electronic effects from the 3,5-chloro positions, whereas 3,4-dichloro derivatives show weaker affinity. Use molecular docking simulations (e.g., AutoDock Vina) and comparative bioassays (e.g., radioligand binding) to correlate structure-activity relationships .
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
